molecular formula C22H20N4O4S2 B5260055 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE

4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE

Cat. No.: B5260055
M. Wt: 468.6 g/mol
InChI Key: XYDORVULCZGAEJ-YEZNUIPASA-N
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Description

4-{[(6Z)-5-Imino-7-oxo-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}phenyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a unique structure combining a thiadiazolo-pyrimidine core with a phenyl sulfonate group

Properties

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-3-4-19-25-26-20(23)18(21(27)24-22(26)31-19)13-15-7-9-16(10-8-15)30-32(28,29)17-11-5-14(2)6-12-17/h5-13,23H,3-4H2,1-2H3/b18-13-,23-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDORVULCZGAEJ-YEZNUIPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6Z)-5-imino-7-oxo-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps. The initial step often includes the formation of the thiadiazolo-pyrimidine core through a cyclization reaction involving appropriate precursors. This is followed by the introduction of the propyl group and the formation of the imino and oxo functionalities under controlled conditions. The final step involves the sulfonation of the phenyl ring to attach the 4-methylbenzene-1-sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(6Z)-5-Imino-7-oxo-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce imino groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazolo-pyrimidine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

4-{[(6Z)-5-Imino-7-oxo-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[(6Z)-5-imino-7-oxo-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and resulting in downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide: This compound shares a similar sulfonamide group and has comparable structural features.

    Dichloroaniline: Although structurally different, dichloroaniline is another compound with significant industrial and research applications.

Uniqueness

4-{[(6Z)-5-Imino-7-oxo-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}phenyl 4-methylbenzene-1-sulfonate is unique due to its combination of a thiadiazolo-pyrimidine core with a phenyl sulfonate group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

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